![molecular formula C10H17N5O3 B2956062 Tert-butyl N-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)methyl]carbamate CAS No. 2470438-09-4](/img/structure/B2956062.png)

Tert-butyl N-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)methyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

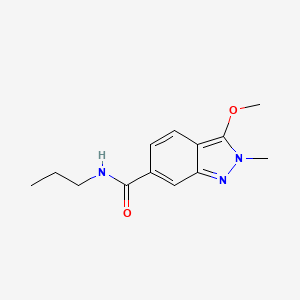

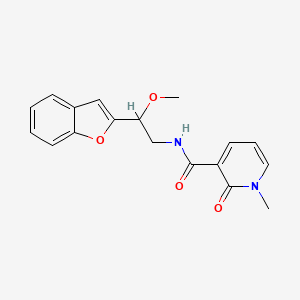

“Tert-butyl N-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)methyl]carbamate” is a complex organic compound. It likely contains a triazine ring, which is a six-membered heterocyclic ring with three nitrogen atoms and three carbon atoms . The compound also seems to have a tert-butyl group, an amino group, a methoxy group, and a carbamate group .

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The triazine ring, for instance, is a planar, aromatic ring that can participate in π-stacking interactions . The tert-butyl group is a bulky, aliphatic group that can influence the compound’s solubility and reactivity .科学的研究の応用

Synthetic Applications and Biological Activity

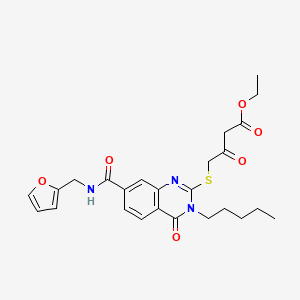

"Tert-butyl N-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)methyl]carbamate" serves as a crucial intermediate in the synthesis of diverse biologically active compounds. For instance, a study by Zhao et al. (2017) describes the compound as an essential intermediate in the synthesis of omisertinib (AZD9291), showcasing a rapid synthetic method from commercially available precursors. This synthesis underscores the compound's significance in pharmaceutical development, particularly in creating targeted cancer therapies (Zhao, Guo, Lan, & Xu, 2017).

Furthermore, Pak and Hesse (1998) discussed the synthesis of a penta-N-protected polyamide derivative, highlighting the compound's utility in generating polymers with potential applications in drug delivery systems and biomaterials. This research indicates the versatility of this compound derivatives in creating complex molecules with tailored properties for specific scientific and medical applications (Pak & Hesse, 1998).

Chemical Transformations and Reactions

Studies on chemical transformations and reactivity further illustrate the compound's role in synthetic chemistry. Ivanov et al. (2017) investigated the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines, employing tert-butyl nitrite and trimethylsilyl halides, demonstrating the compound's applicability in creating heterocyclic compounds with potential pharmacological activities (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).

Moreover, Sakaitani and Ohfune (1990) presented the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, highlighting the compound's relevance in protecting group strategies essential for the stepwise construction of complex organic molecules. This work emphasizes the importance of tert-butyl carbamate derivatives in facilitating selective reactions and improving synthetic efficiencies (Sakaitani & Ohfune, 1990).

作用機序

Target of Action

albicans .

Mode of Action

It’s known that the suzuki–miyaura (sm) coupling reaction, which is a common reaction involving similar compounds, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The suzuki–miyaura coupling reaction, which this compound may be involved in, is a key process in the formation of carbon-carbon bonds . This reaction is crucial in many biochemical pathways, particularly in the synthesis of complex organic molecules.

Result of Action

Similar compounds have been evaluated for their antimicrobial activity , suggesting that this compound may also have potential antimicrobial effects.

Action Environment

It’s known that the properties of similar compounds can be tailored for application under specific conditions , suggesting that the action of this compound may also be influenced by environmental factors.

特性

IUPAC Name |

tert-butyl N-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O3/c1-10(2,3)18-9(16)12-5-6-13-7(11)15-8(14-6)17-4/h5H2,1-4H3,(H,12,16)(H2,11,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKFGDXWAIDRGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC(=NC(=N1)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2955979.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2955984.png)

![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2955995.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2955999.png)

![Ethyl 4-[(3-fluorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2956001.png)

![Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B2956002.png)